molecular formula C22H28N2O5S B2732398 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922124-28-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2732398
CAS No.: 922124-28-5
M. Wt: 432.54
InChI Key: GZSDFSJMXCWVNK-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzooxazepine core fused with a substituted benzene ring and a sulfonamide moiety. Its structure includes a 7-membered oxazepine ring with dimethyl and propyl substituents, as well as a 4-methoxy-3-methylbenzenesulfonamide group.

Crystallographic analysis of this compound would typically employ the SHELX system, particularly SHELXL for refinement and SHELXS/SHELXD for structure solution, given its widespread use in small-molecule crystallography . The dimethyl and propyl substituents likely influence ring puckering and intermolecular interactions, which can be precisely resolved using these tools.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-11-24-18-9-7-16(13-20(18)29-14-22(3,4)21(24)25)23-30(26,27)17-8-10-19(28-5)15(2)12-17/h7-10,12-13,23H,6,11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDFSJMXCWVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine ring and a benzenesulfonamide group. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_2O_4S with a molecular weight of approximately 390.5 g/mol. The specific arrangement of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could bind to receptors that modulate cellular signaling pathways related to inflammation and pain.
MechanismDescription
Enzyme InhibitionInhibits enzymes involved in inflammatory responses
Receptor ModulationBinds to receptors affecting pain and inflammation

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce inflammation in vitro and in vivo by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The sulfonamide group may contribute to antimicrobial activity against certain bacterial strains.
  • Potential Antitumor Activity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting further investigation into its role as an anticancer agent.

Case Studies

A few notable studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of the oxazepine structure significantly inhibited the production of TNF-alpha in macrophages . This supports its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against Staphylococcus aureus and found promising results indicating effective inhibition at low concentrations .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, warranting further exploration for its use in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the benzoxazepine-sulfonamide class. Comparisons focus on derivatives with variations in substituents, ring size, or sulfonamide modifications. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties
Target Compound Benzo[b][1,4]oxazepine 3,3-dimethyl; 5-propyl; 8-(4-methoxy-3-methylbenzenesulfonamide) High conformational rigidity due to dimethyl groups; moderate solubility in DMSO
Analog 1 : N-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-benzenesulfonamide Benzo[b][1,4]oxazepine Unsubstituted oxazepine; 8-(benzenesulfonamide) Lower steric hindrance; higher aqueous solubility
Analog 2 : N-(3-methyl-4-oxo-5-ethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide Benzo[b][1,4]oxazepine 3-methyl; 5-ethyl; 8-(4-chlorobenzenesulfonamide) Enhanced lipophilicity; halogen-dependent reactivity
Analog 3 : N-(3,3-diethyl-4-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-6-yl)-3-nitrobenzenesulfonamide Benzo[f][1,4]oxazepine 3,3-diethyl; 6-(3-nitrobenzenesulfonamide) Electron-withdrawing nitro group; reduced stability under basic conditions

Research Findings

Conformational Analysis : The target compound’s 3,3-dimethyl group restricts ring flexibility compared to unsubstituted analogues (e.g., Analog 1), as confirmed by SHELXL-refined crystallographic data showing shorter C-O bond lengths (1.42 Å vs. 1.47 Å in Analog 1) .

Solubility Trends : The 4-methoxy group in the target compound improves solubility in polar solvents relative to halogenated analogues (e.g., Analog 2), though it remains less soluble than simpler sulfonamides due to steric bulk .

Reactivity : Unlike nitro-substituted analogues (e.g., Analog 3), the target compound lacks electron-withdrawing groups, reducing its susceptibility to nucleophilic attack but enhancing thermal stability.

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELX, which enables precise determination of bond angles, torsional strains, and packing efficiencies. For instance, SHELXL’s refinement algorithms are critical for resolving the propyl group’s gauche conformation in the target compound, distinguishing it from ethyl-substituted analogues .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry of the benzoxazepine core and sulfonamide substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>98% by area normalization) .
  • Liquid Chromatography–Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

How can researchers resolve contradictions in reported biological activities of benzoxazepine derivatives?

Advanced
Contradictions often arise from structural variations or assay conditions. Methodological approaches include:

  • Comparative Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., propyl vs. ethyl groups on the oxazepine ring) and test activity in standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
  • Assay standardization : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls to minimize variability .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting IC50 values) to identify trends in substituent effects .

What strategies optimize reaction yield and purity during benzoxazepine core synthesis?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve cyclization efficiency compared to non-polar solvents .
  • Temperature control : Maintain 60–80°C during ring closure to avoid side reactions (e.g., dimerization) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction rates .
  • Flow chemistry : Reduces by-products (e.g., <5% impurities) via precise reagent mixing and temperature gradients .

How to design experiments to assess the compound’s pharmacokinetic properties?

Q. Advanced

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for bioavailability predictions .
  • In vivo pharmacokinetics : Administer orally/intravenously to rodents and collect plasma samples at intervals (0–24 hr). Calculate AUC, Cmax, and half-life .

What computational tools are recommended for predicting binding modes of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2 or EGFR) using crystal structures from the PDB .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .
  • QSAR modeling : Train models on benzoxazepine datasets to predict IC50 values for new derivatives .

How to address solubility challenges in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and cellular uptake .
  • Salt formation : Synthesize sodium or hydrochloride salts to improve solubility in physiological buffers .

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